![molecular formula C12H15BrN4O B8568506 4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol](/img/structure/B8568506.png)
4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom and an imidazo[1,2-b]pyridazine core in its structure makes it a valuable scaffold for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 3-amino-6-bromopyridazine, followed by a ring-closing reaction to form the imidazo[1,2-b]pyridazine core
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in various substituted derivatives.
科学研究应用
4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, such as TAK1, by binding to their active sites and preventing phosphorylation . This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
- Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Uniqueness
4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol is unique due to the presence of the cyclohexanol moiety, which can enhance its solubility and bioavailability. Additionally, the specific substitution pattern on the imidazo[1,2-b]pyridazine core can result in distinct biological activities compared to other similar compounds.
属性
分子式 |
C12H15BrN4O |
|---|---|
分子量 |
311.18 g/mol |
IUPAC 名称 |
4-[(3-bromoimidazo[1,2-b]pyridazin-6-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H15BrN4O/c13-10-7-14-12-6-5-11(16-17(10)12)15-8-1-3-9(18)4-2-8/h5-9,18H,1-4H2,(H,15,16) |
InChI 键 |
YWPRESMDEWBIIR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1NC2=NN3C(=NC=C3Br)C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[6-(chloromethyl)pyridazin-3-yl]-4-fluoro-N,N-dimethylbenzamide](/img/structure/B8568428.png)
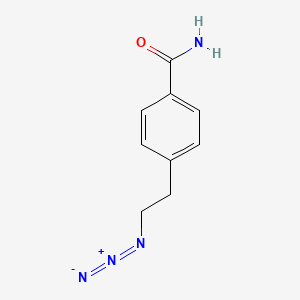
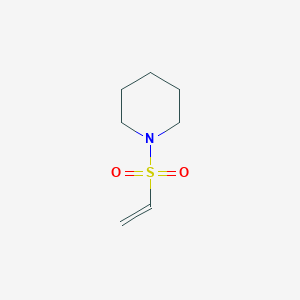
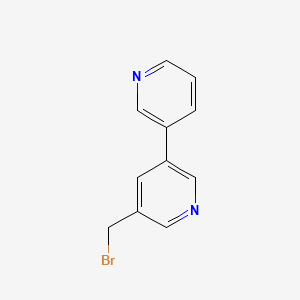
![2-[4-(4-Hydroxyphenyl)butyl]isoindole-1,3-dione](/img/structure/B8568443.png)
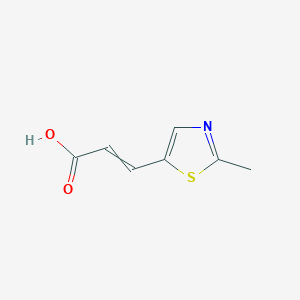
![3-[(dimethylamino)methyl]-4-methoxyaniline](/img/structure/B8568458.png)
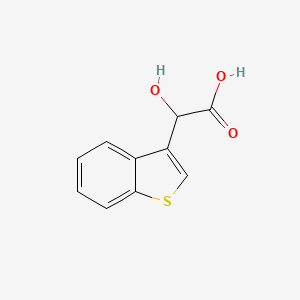
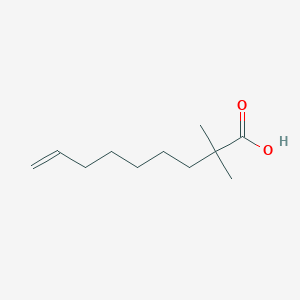
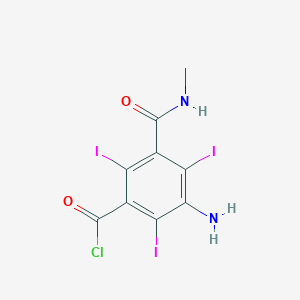
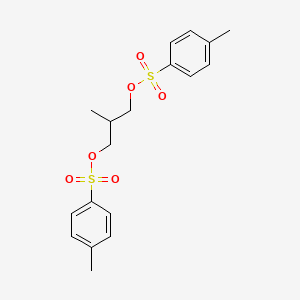
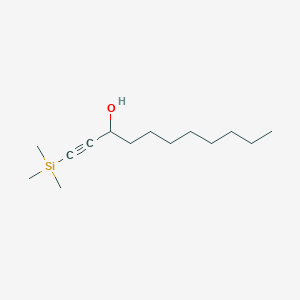
![{3-[(4-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B8568499.png)

